

Application Notes and Protocols for Trihexyl Phosphate in Nuclear Fuel Reprocessing

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Compound of Interest

Compound Name: Trihexyl phosphate

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **trihexyl phosphate** (THP) in the context of nuclear fuel reprocessing. The focus is on the PUREX (Plutonium Uranium Reduction Extraction) process, a cornerstone of spent nuclear fuel recycling that enables the separation and recovery of valuable uranium and plutonium from fission products. **Trihexyl phosphate** has been investigated as an alternative to the more conventional tributyl phosphate (TBP), offering potential advantages in certain process parameters.

Principle of the PUREX Process with Trihexyl Phosphate

The PUREX process is a hydrometallurgical method based on liquid-liquid solvent extraction. [1] Spent nuclear fuel is dissolved in nitric acid, creating an aqueous solution containing uranium, plutonium, and various fission products. This aqueous feed is then contacted with an organic solvent, which, in this application, is a solution of **trihexyl phosphate** in a suitable hydrocarbon diluent (e.g., n-dodecane).

The separation hinges on the selective extraction of uranium and plutonium into the organic phase. Uranium, typically in the +6 oxidation state (as UO_2^{2+}), and plutonium, adjusted to the +4 oxidation state, form neutral nitrate complexes that are soluble in the THP-diluent mixture. The majority of fission products remain in the aqueous phase, known as the raffinate.

Subsequent steps involve the selective stripping (back-extraction) of plutonium and then uranium from the loaded organic phase into separate aqueous solutions. Finally, the spent solvent is washed and regenerated for reuse.

Comparative Performance: Trihexyl Phosphate vs. Tributyl Phosphate

Trihexyl phosphate has been evaluated as an alternative to tributyl phosphate, the standard extractant in the PUREX process. The extraction efficiency of these organophosphorus compounds is influenced by the alkyl chain length. The data presented below, derived from studies on various trialkyl phosphates, allows for a quantitative comparison of their extraction capabilities for key actinides.

Data Presentation

Table 1: Distribution Coefficients (K_d) of U(VI), Pu(IV), and Th(IV) with 1.1 M **Trihexyl Phosphate** (THP) and Tributyl Phosphate (TBP) in n-dodecane at varying nitric acid concentrations.^[2]

| Nitric Acid (M) | U(VI) - THP | U(VI) - TBP | Pu(IV) - THP | Pu(IV) - TBP | Th(IV) - THP | Th(IV) - TBP |
|-----------------|-------------|-------------|--------------|--------------|--------------|--------------|
| 0.5 | 1.5 | 3.0 | 0.8 | 1.2 | 0.3 | 0.5 |
| 1.0 | 4.0 | 7.5 | 3.5 | 5.0 | 1.2 | 2.0 |
| 2.0 | 10.0 | 18.0 | 15.0 | 25.0 | 6.0 | 10.0 |
| 3.0 | 15.0 | 25.0 | 30.0 | 50.0 | 12.0 | 20.0 |
| 4.0 | 18.0 | 30.0 | 45.0 | 70.0 | 20.0 | 35.0 |
| 6.0 | 20.0 | 35.0 | 50.0 | 80.0 | 25.0 | 45.0 |
| 8.0 | 18.0 | 30.0 | 40.0 | 65.0 | 22.0 | 40.0 |

Note: The data for THP and TBP are based on comparative studies of trialkyl phosphates. The values indicate that while THP is a capable extractant, TBP generally exhibits higher distribution coefficients under identical conditions.^[2]

Experimental Protocols

The following protocols are adapted from standard PUREX process procedures, with considerations for the properties of **trihexyl phosphate**.

1. Protocol for Solvent Extraction of Uranium and Plutonium

- Objective: To co-extract U(VI) and Pu(IV) from a nitric acid solution of dissolved spent nuclear fuel into a THP/n-dodecane solvent.
- Materials:
 - Simulated spent nuclear fuel solution (containing known concentrations of U(VI), Pu(IV), and non-radioactive fission product surrogates) in nitric acid (typically 3-4 M).
 - Organic solvent: 1.1 M **Trihexyl Phosphate** (THP) in n-dodecane.
 - Mixer-settler or centrifugal contactors.
 - Analytical instrumentation for determining actinide concentrations (e.g., ICP-MS, Alpha Spectroscopy, Gamma Spectroscopy).
- Procedure:
 - Prepare the organic solvent by dissolving the required amount of **trihexyl phosphate** in n-dodecane to achieve a 1.1 M concentration.
 - Pre-equilibrate the organic solvent by contacting it with a nitric acid solution of the same molarity as the aqueous feed to prevent acid transfer during extraction.
 - Introduce the aqueous feed solution and the pre-equilibrated organic solvent into a multi-stage counter-current extraction apparatus (e.g., mixer-settler bank).
 - Maintain an appropriate organic to aqueous phase ratio (O/A), typically around 1, to ensure efficient extraction.
 - Operate the extraction equipment to ensure thorough mixing and subsequent phase separation in each stage.

- Collect the raffinate (aqueous phase depleted of U and Pu) from the final stage for analysis of residual actinides and fission product content.
- Collect the loaded organic phase (containing the extracted U and Pu) for the subsequent stripping steps.
- Analyze samples from both the loaded organic and raffinate streams to determine the distribution coefficients and extraction efficiency.

2. Protocol for Plutonium Stripping (Partitioning)

- Objective: To selectively strip Pu from the loaded organic phase by reducing it from the extractable Pu(IV) to the inextractable Pu(III) state.
- Materials:
 - Loaded organic phase (1.1 M THP/n-dodecane containing U(VI) and Pu(IV)).
 - Aqueous stripping solution: Dilute nitric acid (e.g., 0.2-0.5 M) containing a reducing agent. A common reductant is U(IV) nitrate or hydroxylamine nitrate.
 - Mixer-settler or centrifugal contactors.
- Procedure:
 - Introduce the loaded organic phase and the aqueous stripping solution into a counter-current partitioning apparatus.
 - The reducing agent in the aqueous phase will selectively reduce Pu(IV) to Pu(III).
 - Pu(III) is preferentially partitioned into the aqueous phase, while U(VI) remains in the organic phase.
 - Collect the aqueous product stream containing the purified plutonium.
 - The organic phase, now primarily loaded with uranium, is directed to the uranium stripping stage.

- Analyze all output streams to determine the separation efficiency.

3. Protocol for Uranium Stripping

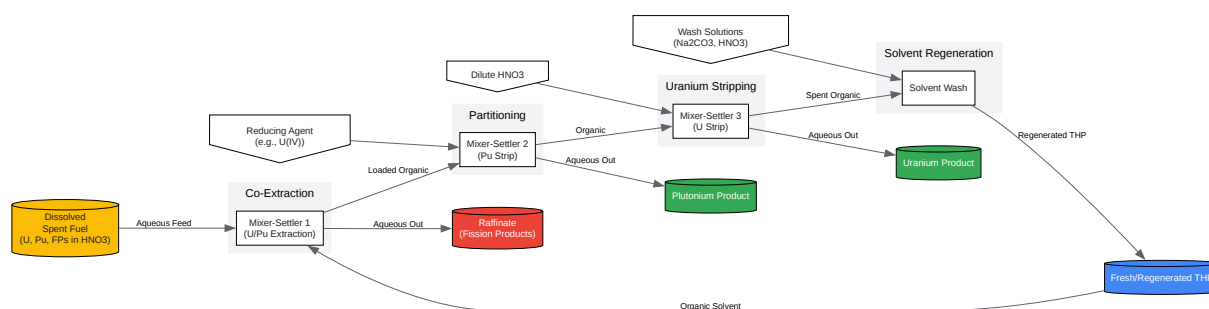
- Objective: To strip U(VI) from the organic phase into an aqueous solution.
- Materials:
 - Uranium-loaded organic phase from the plutonium stripping step.
 - Aqueous stripping solution: Very dilute nitric acid (e.g., 0.01 M) or deionized water.
 - Mixer-settler or centrifugal contactors.
- Procedure:
 - Contact the uranium-loaded organic phase with the dilute nitric acid stripping solution in a counter-current manner.
 - The low acidity of the aqueous phase shifts the equilibrium, causing the $\text{UO}_2(\text{NO}_3)_2 \cdot 2\text{THP}$ complex to decompose, releasing the uranyl ions into the aqueous phase.
 - Collect the aqueous product stream containing the purified uranium.
 - The now-stripped organic solvent is sent for regeneration.

4. Protocol for Solvent Regeneration

- Objective: To remove degradation products and residual fission products from the THP/n-dodecane solvent before recycling it to the extraction stage.
- Materials:
 - Spent organic solvent from the uranium stripping step.
 - Aqueous washing solution 1: Sodium carbonate solution (e.g., 0.2-0.5 M Na_2CO_3).
 - Aqueous washing solution 2: Dilute nitric acid (e.g., 0.1 M HNO_3).

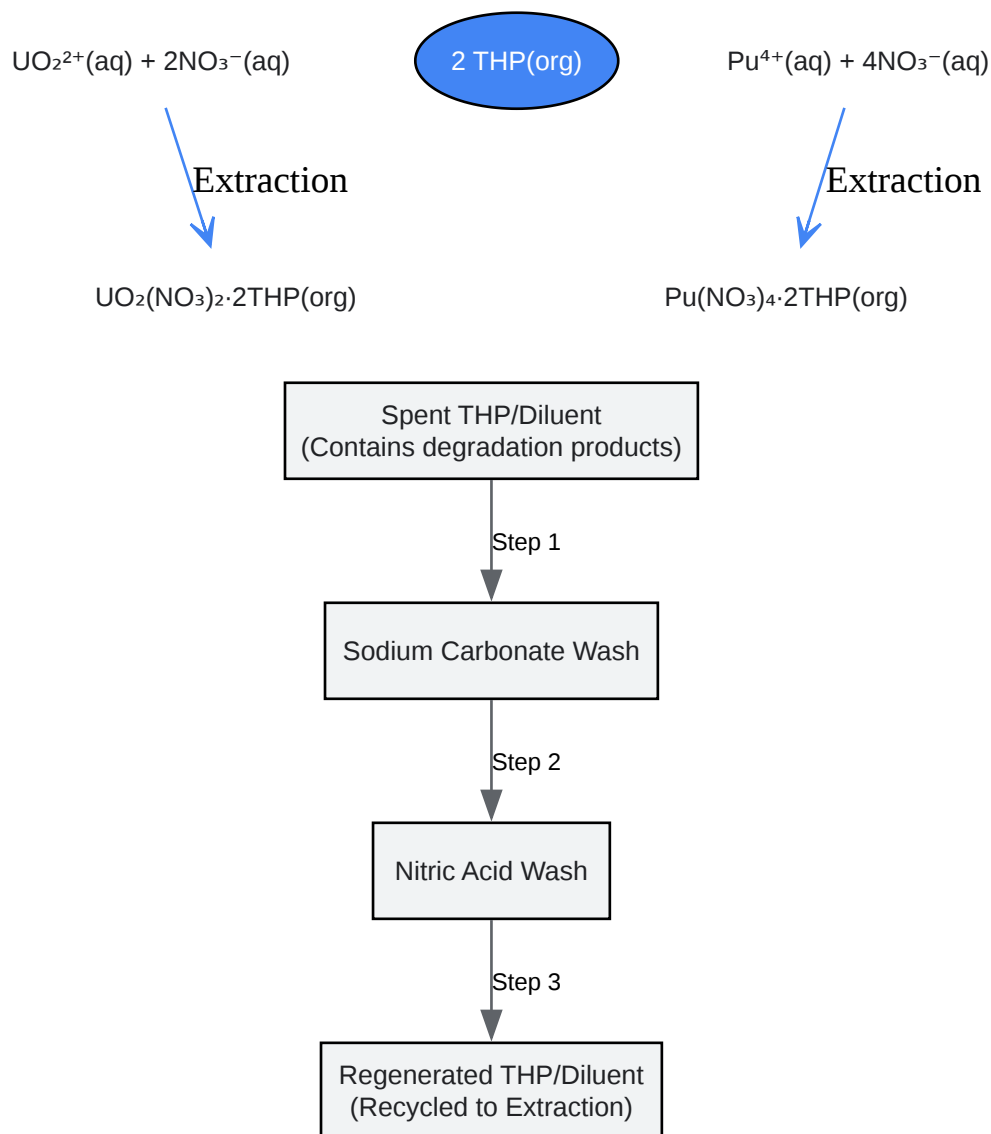
- Mixer-settler or similar contacting equipment.
- Procedure:
 - Contact the spent organic solvent with the sodium carbonate solution. This removes acidic degradation products of THP (e.g., dihexyl and monohexyl phosphoric acids) and some fission products.
 - Separate the aqueous and organic phases.
 - Contact the washed organic solvent with a dilute nitric acid solution to neutralize any entrained sodium carbonate and re-equilibrate the solvent for the extraction step.
 - Separate the phases. The regenerated organic solvent is now ready for reuse.

Visualizations



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Caption: PUREX process workflow using **Trihexyl Phosphate** (THP).



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References

- 1. [osti.gov](https://www.osti.gov) [[osti.gov](https://www.osti.gov)]
- 2. Extraction of U(VI), Pu(IV) and Th(IV) by some trialkyl phosphates | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
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